6-Cyclopropylpyridine-3-sulfonyl chloride
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Overview
Description
6-Cyclopropylpyridine-3-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a cyclopropyl group attached to the pyridine ring and a sulfonyl chloride functional group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylpyridine-3-sulfonyl chloride typically involves the diazotization of 3-aminopyridine derivatives followed by substitution of the diazo group with a sulfonyl group. One common method includes the following steps:
Diazotization: 3-Aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of pyridine-3-sulfonyl chlorides can be optimized using microchannel reactors. This method involves the rapid diazotization of 3-aminopyridine in the presence of 1,5-naphthalenedisulfonic acid and isoamyl nitrite, followed by chlorosulfonylation with thionyl chloride. This approach offers advantages such as higher stability of the diazonium salt, continuous operation, and improved safety and yield .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
6-Cyclopropylpyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Pharmaceuticals: Potential use in the development of new drugs due to its ability to form bioactive sulfonamide derivatives.
Materials Science: Utilized in the preparation of functional materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Cyclopropylpyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions typically proceed via nucleophilic substitution mechanisms, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the cyclopropyl group, making it less sterically hindered.
2,6-Dichloropyridine-3-sulfonyl chloride: Contains additional chlorine substituents, affecting its reactivity and steric properties.
Uniqueness
6-Cyclopropylpyridine-3-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for the synthesis of complex molecules with specific structural and functional properties .
Properties
IUPAC Name |
6-cyclopropylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2S/c9-13(11,12)7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJAVGYOUAQPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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